Dansyllysine

説明

RN given refers to (L)-isome

Structure

3D Structure

特性

IUPAC Name |

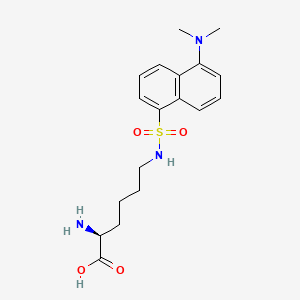

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPRNSWQIAHPMS-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149142 |

Source

|

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101-84-4 |

Source

|

| Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyllysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .EPSILON.-DANSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Mechanism of Dansyllysine

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Environmentally Sensitive Fluorescence through Intramolecular Charge Transfer

The fluorescence of Dansyllysine, a derivative of the fluorescent probe dansyl chloride and the amino acid L-lysine, is fundamentally governed by an intramolecular charge transfer (ICT) process. This mechanism is highly sensitive to the surrounding microenvironment, making this compound a powerful tool for probing the polarity and dynamics of its local vicinity, such as within protein binding sites or lipid membranes.

Upon excitation with ultraviolet light, the dansyl moiety undergoes a significant redistribution of electron density. The dimethylamino group acts as an electron donor, and the sulfonyl group, in conjunction with the naphthalene (B1677914) ring, functions as an electron acceptor. This photoinduced charge transfer from the donor to the acceptor creates a large excited-state dipole moment. The stabilization of this polar excited state is highly dependent on the polarity of the surrounding solvent or environment.

In polar environments, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar environments, the excited state is less stabilized, resulting in a blue-shift (hypsochromic shift) and often a higher fluorescence quantum yield. This pronounced solvatochromism is a hallmark of the dansyl fluorophore.

Recent studies on dansyl derivatives suggest that the excited state from which emission occurs is a planar intramolecular charge transfer (PICT) state, rather than a twisted intramolecular charge transfer (TICT) state. In the PICT model, the dimethylamino group remains largely coplanar with the naphthalene ring in the excited state, facilitating a high degree of charge separation and resulting in the observed solvatochromic effects.

Photophysical Properties of this compound in Various Solvents

The photophysical characteristics of this compound are markedly influenced by the solvent environment. The following table summarizes key quantitative data for this compound in a selection of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 2.2 | ~338 | ~470 | ~7800 | ~0.70 | ~12.1 |

| Chloroform | 4.8 | ~340 | ~485 | ~8100 | ~0.55 | ~10.5 |

| Ethyl Acetate | 6.0 | ~335 | ~490 | ~8800 | ~0.40 | ~9.5 |

| Methanol | 32.7 | ~330 | ~510 | ~10100 | ~0.25 | ~6.2 |

| Acetonitrile | 37.5 | ~328 | ~505 | ~10200 | ~0.35 | ~7.8 |

| Water | 80.1 | ~325 | ~560 | ~12500 | ~0.05 | ~2.8 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, including temperature, pH, and the presence of other solutes.

Experimental Protocols

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in different solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Dioxane, Chloroform, Ethyl Acetate, Methanol, Acetonitrile, Water)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mM.

-

Prepare dilute working solutions of this compound in each of the desired solvents by diluting the stock solution to a final concentration of approximately 10 µM. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer from 250 nm to 450 nm.

-

Determine the absorption maximum (λ_abs) for each solvent.

-

Using a fluorometer, excite the sample at its absorption maximum.

-

Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).

-

Determine the emission maximum (λ_em) for each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound in different solvents using a relative method.

Materials:

-

This compound solutions (prepared as above)

-

Quantum yield standard with a known quantum yield in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Fluorometer

Procedure:

-

Measure the absorbance of the this compound solution and the quantum yield standard at the same excitation wavelength. Ensure the absorbance values are low and closely matched (ideally < 0.1).

-

Record the corrected fluorescence emission spectrum for both the this compound solution and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample (A_sample) and the standard (A_standard).

-

Calculate the fluorescence quantum yield of the sample (Φ_f_sample) using the following equation:

Φ_f_sample = Φ_f_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

where:

-

Φ_f_standard is the quantum yield of the standard

-

Abs is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of this compound in different solvents using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solutions (prepared as above)

-

TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.

Procedure:

-

Excite the this compound sample with the pulsed light source at a wavelength near its absorption maximum.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength.

-

Fit the experimental fluorescence decay data to a multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s) (τ).

Visualizations

Fluorescence Mechanism of this compound

Caption: Fluorescence mechanism of this compound involving an ICT state.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the photophysical properties of this compound.

Logical Relationship of Solvatochromism

Caption: The effect of solvent polarity on this compound's fluorescence.

An In-depth Technical Guide to Dansyllysine: Structure, Properties, and Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansyllysine, a fluorescently labeled amino acid derivative widely utilized in biochemical and biophysical research. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in protein analysis, including a specific workflow for studying protein conformational changes using Fluorescence Resonance Energy Transfer (FRET).

Core Structure and Chemical Properties of this compound

This compound is a derivative of the amino acid L-lysine where the epsilon-amino group is covalently modified with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This modification imparts fluorescent properties to the otherwise non-fluorescent amino acid, making it a valuable tool for a variety of detection and analysis techniques.

The IUPAC name for this compound is (2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid. The dansyl group is attached to the terminal end of the lysine (B10760008) side chain, leaving the alpha-amino and carboxyl groups available for peptide bond formation or other reactions.

Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below. It is important to note that the spectroscopic properties, particularly the fluorescence quantum yield, are highly dependent on the local environment of the dansyl group. The data presented for spectroscopic properties are based on values reported for the dansyl group and related dansylated compounds, which serve as a close approximation for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₅N₃O₄S | [1] |

| Molecular Weight | 379.47 g/mol | [1] |

| Appearance | Typically a yellow or orange powder | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile), sparingly soluble in water | |

| Excitation Maximum (λex) | ~335 nm | |

| Emission Maximum (λem) | ~518 nm (in less polar environments) | |

| Molar Absorptivity (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm (for Dansyl glycine) | |

| Fluorescence Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane) (for Dansyl glycine) |

Experimental Protocols

The primary application of this compound in research involves the labeling of proteins and peptides. This is typically achieved by reacting the protein of interest with Dansyl chloride, which targets primary and secondary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[1]

Detailed Protocol for Protein Labeling with Dansyl Chloride

This protocol provides a step-by-step guide for the covalent labeling of a protein with Dansyl chloride.

Materials:

-

Protein of interest in a suitable buffer (e.g., 50 mM sodium bicarbonate buffer, pH 9.5)

-

Dansyl chloride

-

Acetonitrile (B52724) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1.5 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25 size-exclusion chromatography column) or dialysis tubing (with appropriate molecular weight cutoff)

-

Spectrophotometer and Fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for reaction with Dansyl chloride.

-

-

Dansyl Chloride Solution Preparation:

-

Immediately before use, prepare a stock solution of Dansyl chloride in acetonitrile or DMF at a concentration of 10-20 mg/mL. Dansyl chloride is moisture-sensitive and will hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the Dansyl chloride solution dropwise. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark. Alternatively, the reaction can be performed overnight at 4°C.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any unreacted Dansyl chloride.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Dansyl chloride and the hydrolyzed dansylsulfonic acid by-product by either size-exclusion chromatography or dialysis.

-

Size-Exclusion Chromatography: Equilibrate a Sephadex G-25 column with a suitable buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions corresponding to the high molecular weight protein, which will elute first. The smaller, unreacted dye molecules will be retained on the column.

-

Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

-

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (~335 nm). The molar extinction coefficient of the protein at 280 nm and that of the dansyl group are required for this calculation.

-

Confirm the fluorescence of the labeled protein by measuring its excitation and emission spectra using a fluorometer.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying protein conformational changes using a Dansyl-labeled protein in a Fluorescence Resonance Energy Transfer (FRET) experiment. In this example, Dansyl acts as the FRET donor, and another fluorophore (e.g., Fluorescein, Rhodamine) serves as the acceptor.

Caption: FRET experimental workflow using a Dansyl-labeled protein.

This workflow demonstrates the utility of this compound as a fluorescent probe to investigate dynamic biological processes. The change in FRET efficiency upon a stimulus provides quantitative information about the distance changes between the donor and acceptor fluorophores, thereby reporting on the conformational changes within the protein or protein complex.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Dansyllysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of dansyllysine, a widely utilized fluorescent probe in biological and pharmaceutical research. The document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents a visual representation of a common experimental workflow.

Core Spectroscopic Properties of this compound

This compound's fluorescence is highly sensitive to the polarity of its local environment, a characteristic that makes it an invaluable tool for probing molecular interactions and changes in microenvironments, such as within lipid membranes or at protein binding sites.[1][2] Its fluorescence intensity is significantly enhanced in nonpolar environments compared to aqueous solutions.[1]

Quantitative Spectroscopic Data

The following table summarizes the key absorption and emission properties of this compound and related dansyl compounds in various solvents. It is important to note that the spectral characteristics of dansyl derivatives are highly dependent on the solvent environment.

| Compound | Solvent | Absorption Maximum (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maximum (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Dansyl Glycine (B1666218) | Dioxane | 338.5 | 4,300[3] | ~500 | 0.66[3] | - |

| Dansyl Glycine | Water | - | - | - | 0.07[3] | - |

| Dansyl Dye | Ethanol (B145695) | ~340 | - | ~520[4] | - | - |

| Dansyl Cadaverine | DMSO | 333[5] | - | 518[5] | Environment-sensitive[5] | 10-20 (protein conjugated)[5] |

| Methylated this compound | - | 340[6] | - | 523[6] | - | - |

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light maximally.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., water, ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mM.

-

Working Solution Preparation: Dilute the stock solution with the desired solvent to a final concentration that yields an absorbance value between 0.1 and 1.0 at the expected absorption maximum. This is to ensure the measurement is within the linear range of the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum of this compound upon excitation at its absorption maximum.

Materials:

-

This compound

-

Spectroscopy-grade solvents

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer. Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-650 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized fluorescence standard with a known quantum yield.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for utilizing this compound as a fluorescent probe to study the properties of lipid membranes.

Caption: Experimental workflow for studying lipid membrane properties using this compound.

References

- 1. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dansyl glycine [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield and Lifetime of Dansyllysine Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine (5-(dimethylamino)-N-(5-aminopentyl)naphthalene-1-sulfonamide) is a fluorescent probe widely utilized in biochemical and biophysical studies. Its fluorescence properties, particularly its quantum yield and lifetime, are highly sensitive to the polarity of its local environment. This solvatochromic behavior makes it an invaluable tool for investigating protein-ligand interactions, membrane structure and dynamics, and the microenvironment of biological systems. This guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of this compound, detailed experimental protocols for their measurement, and visualizations of its application in studying membrane heterogeneity.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of dansyl derivatives are profoundly influenced by the solvent environment. In non-polar (hydrophobic) environments, dansyl compounds typically exhibit a high quantum yield and a blue-shifted emission spectrum. Conversely, in polar, aqueous environments, the quantum yield is significantly lower, and the emission is red-shifted.

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Lifetime (τ) [ns] |

| Dioxane | 2.2 | 0.66 | ~12-16 |

| Chloroform | 4.8 | 0.54 | ~11-15 |

| Ethyl Acetate | 6.0 | 0.45 | ~10-14 |

| Tetrahydrofuran (THF) | 7.6 | 0.40 | ~9-13 |

| Dichloromethane (DCM) | 9.1 | 0.35 | ~8-12 |

| Acetone | 20.7 | 0.25 | ~6-10 |

| Ethanol | 24.6 | 0.18 | ~5-9 |

| Methanol | 32.6 | 0.12 | ~4-8 |

| Acetonitrile | 37.5 | 0.10 | ~3-7 |

| Water | 80.1 | 0.07 | ~2-6 |

Note: The quantum yield values are for Dansyl glycine. The lifetime values are typical ranges for dansyl compounds in solvents of varying polarity and should be considered illustrative.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is crucial for the effective application of this compound as a fluorescent probe.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield

-

Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent(s) for dissolving this compound and the standard

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the this compound sample (Φₓ) using the following equation:

Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

mₓ and mₛₜ are the slopes of the plots for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time resolution of the instrument.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the appropriate excitation and emission wavelengths.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

-

Data Analysis:

-

The collected data is a histogram of photon arrival times.

-

Use deconvolution software to fit the experimental decay curve, taking into account the measured IRF.

-

The decay is typically fitted to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ) Where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component.

-

The software will provide the lifetime value(s) (τ) and the goodness of fit (χ²).

-

Visualizations: Experimental Workflows

This compound's sensitivity to its environment makes it an excellent probe for studying the heterogeneity of lipid membranes.

Conclusion

This compound remains a powerful and versatile fluorescent probe for a wide range of applications in biological and chemical research. Its pronounced sensitivity to the local environment, reflected in its quantum yield and lifetime, provides a window into the molecular world of proteins and membranes. By understanding the principles behind its fluorescence and employing rigorous experimental techniques, researchers can continue to leverage this compound to unravel complex biological processes.

The Biological Activities of Dansyllysine: An In-Depth Technical Guide for Researchers

Dansyllysine, a fluorescent derivative of the amino acid lysine (B10760008), has carved a niche in biological research not as a therapeutic agent with direct pharmacological effects, but as a sensitive probe for elucidating cellular and molecular processes. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits significant changes in quantum yield and emission wavelength upon transitioning from a polar to a non-polar environment. This guide provides a comprehensive overview of the principal applications of this compound in biological research, with a focus on its use in studying cell membranes and assessing cell viability.

Core Principles of this compound as a Biological Probe

The primary "biological activity" of this compound is its function as a fluorescent reporter. The dansyl moiety is highly sensitive to the polarity of its local environment. In aqueous solutions, this compound is weakly fluorescent. However, when it partitions into a hydrophobic environment, such as the lipid bilayer of a cell membrane, its fluorescence intensity increases dramatically.[1][2] This property is the foundation of its application in cell and membrane biology.

Quantitative Data on this compound's Properties and Applications

The following table summarizes the key quantitative and qualitative aspects of this compound's use as a biological probe.

| Parameter | Value/Observation | Application Context | Reference |

| Fluorescence Enhancement | At least 50-fold increase in fluorescence intensity upon partitioning into phosphatidylcholine membranes. | Staining of lipid membranes and liposomes. | [1] |

| Membrane Selectivity | Preferentially stains membranes with low cholesterol content (mole fractions ≤ 0.3-0.5). | Detection of cholesterol-free domains in membranes. | [1] |

| Cell Viability Correlation | The fraction of cells staining with this compound after heat stress correlates with the fraction of non-surviving cells. | Assay for heat-induced cell killing and thermotolerance. | [3] |

| Thermotolerance Kinetics | Used to measure the development and decay of thermotolerance in cancer cells. For example, in Chinese hamster ovary cells, maximal thermotolerance was observed at ~12 hours, with a half-life of 2-3 days. | Hyperthermia research in oncology. | [3] |

| Detection Method | Readily quantifiable using flow cytometry and fluorescence microscopy. | High-throughput analysis of cell populations. | [3][4] |

Key Biological Applications and Experimental Protocols

Probing Membrane Composition: Detection of Cholesterol-Free Domains

This compound's preferential partitioning into cholesterol-poor regions of lipid bilayers makes it a valuable tool for studying membrane heterogeneity.[1][2] This has implications for understanding lipid rafts and other membrane microdomains.

Objective: To visualize and qualitatively assess the presence of cholesterol-free domains in cultured cells.

Materials:

-

Adherent or suspension cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~340 nm, emission ~520 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow them on glass coverslips in a petri dish to sub-confluency.

-

For suspension cells, wash them once with PBS and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Prepare a working solution of this compound in culture medium. The final concentration may need to be optimized but can start in the range of 1-10 µM.

-

For adherent cells, remove the culture medium and add the this compound-containing medium.

-

For suspension cells, add the this compound working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

For adherent cells, gently wash the coverslips twice with warm PBS.

-

For suspension cells, centrifuge at 300 x g for 5 minutes, remove the supernatant, and resuspend in fresh PBS. Repeat the wash step.

-

-

Imaging:

-

Mount the coverslip with adherent cells on a microscope slide with a drop of PBS.

-

Place a drop of the suspension cell solution on a microscope slide and cover with a coverslip.

-

Image the cells using a fluorescence microscope. Regions of higher fluorescence intensity may correspond to areas of lower membrane cholesterol.

-

Assessment of Cell Viability and Thermotolerance

This compound can be used to assess cell death, particularly after hyperthermia treatment. It is thought that heat-damaged cells have altered membrane properties that allow for increased uptake of the dye.[3][4]

Objective: To quantify the viability of cells after heat treatment and to assess the development of thermotolerance.

Materials:

-

Suspension cells (e.g., a cancer cell line)

-

Complete culture medium

-

Water baths at 37°C and 45°C

-

This compound stock solution (1 mg/mL in DMSO)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a logarithmic growth phase.

-

For the thermotolerance induction group, subject the cells to an initial heat shock (e.g., 45°C for 10 minutes).

-

Return the cells to a 37°C incubator for a recovery period (e.g., 12 hours) to allow for the development of thermotolerance.

-

Subject both the control (no initial heat shock) and the thermotolerance-induced cells to a second, longer heat treatment (e.g., 45°C for 30-60 minutes).

-

Include a non-heated control group.

-

-

Post-Treatment Incubation:

-

After the final heat treatment, return all cell samples to the 37°C incubator for a fixed period (e.g., 12-15 hours) to allow for the full manifestation of cell death.[4]

-

-

This compound Staining:

-

Harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with PBS.

-

Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

-

Add this compound to a final concentration of 5-15 µM.

-

Incubate for 20 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use forward and side scatter to gate on the main cell population and exclude debris.

-

Measure the fluorescence of this compound in the appropriate channel.

-

The percentage of highly fluorescent cells represents the non-viable cell population.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the core principles of this compound's application as a biological probe.

References

- 1. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dansyl lysine, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A predictive assay for human tumor cellular response to hyperthermia using dansyl lysine staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of Dansyllysine for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansyllysine and its derivatives, invaluable fluorescent tools in biochemical and pharmaceutical research. This document details their synthesis, quantitative fluorescent properties, and diverse applications, including their use as probes for protein binding, enzyme activity, and in fluorescence resonance energy transfer (FRET) studies.

Introduction to this compound and its Analogs

This compound, a fluorescent derivative of the amino acid lysine (B10760008), is formed by the reaction of Dansyl chloride with the amino group of lysine. The resulting sulfonamide exhibits strong fluorescence, making it an excellent probe for investigating biological systems. The versatility of this compound has led to the development of a wide range of analogs, where the lysine or the dansyl moiety is modified to fine-tune its spectral properties, binding specificity, and reactivity. These analogs have become indispensable in drug discovery and development for applications such as high-throughput screening, binding affinity studies, and characterization of drug-protein interactions.

Synthesis of this compound and its Analogs

The general synthesis of this compound and its analogs involves the reaction of Dansyl chloride with the desired amino acid or amine-containing molecule under alkaline conditions. The nucleophilic amino group attacks the sulfonyl chloride of the dansyl group, forming a stable sulfonamide bond.

General Synthesis of Dansyl-Amino Acids

A common procedure involves dissolving the amino acid in an aqueous alkaline solution, such as sodium bicarbonate, to deprotonate the amino group, thereby increasing its nucleophilicity. Dansyl chloride, dissolved in an organic solvent like acetone (B3395972) or acetonitrile, is then added dropwise to the amino acid solution. The reaction is typically stirred at room temperature or slightly elevated temperatures. Purification is often achieved through extraction and chromatography.

Experimental Protocol: Synthesis of DANSYL-L-GLUTAMINE [1]

-

Dissolution: Dissolve 0.12g (0.821mmol) of L-glutamine in 15.0ml of 0.10M sodium bicarbonate solution in a flask.

-

Cooling: Cool the mixed solution in an ice-water bath at 0°C for 10 minutes.

-

Addition of Dansyl Chloride: Prepare a solution of 0.225g (0.835mmol) of dansyl chloride in 15.0mL of acetone. Add this solution dropwise to the stirred glutamine solution.

-

Reaction: Stir the reaction mixture in the ice-water bath at 0°C for 30 minutes, and then continue stirring at room temperature for 3 hours.

-

Work-up:

-

Evaporate the acetone from the mixture under reduced pressure.

-

Wash the remaining aqueous residue three times with 20.0mL of diethyl ether.

-

Adjust the pH of the aqueous layer to 4.5 with HCl.

-

Extract the product with ethyl acetate.

-

-

Purification: Separate the organic layer and distill under reduced pressure to obtain a crude residue. Further purify the product by column chromatography to yield the tawny solid product.

Experimental Protocol: Synthesis of N2-dansyl-L-arginine ethyl ester dihydrochloride [2]

-

Suspension: Suspend 1.0 gram of N2-dansyl-L-arginine in 15 ml of anhydrous ethanol.

-

Saturation: Saturate the suspension with dry hydrogen chloride for 1 hour.

-

Reflux: Reflux the reaction mixture for an additional 1 hour.

-

Work-up:

-

After cooling, concentrate the reaction mixture in vacuo.

-

Triturate the residue with cold diethyl ether to yield a crystalline product.

-

-

Purification: Crystallize the product from ethanol-ethyl ether to obtain N2-dansyl-L-arginine ethyl ester dihydrochloride.

Experimental Protocol: Synthesis of Methylated Nε-dansyl-L-lysine [3]

Note: This protocol is for the methylation of the carboxylic acid moiety of this compound to prevent interference in subsequent coupling reactions.

-

Masking: Mask the intramolecular carboxylic moiety of this compound by methylation with trimethylsilyldiazomethane.

-

Derivatization Reaction: React the methylated this compound with the target carboxylic enantiomer (e.g., (+)- and (-)-ibuprofen). The reaction can be facilitated by catalysts commonly used in peptide synthesis, such as diethyl phosphorocyanidate, which allows the reaction to be completed within 5 minutes at room temperature.

-

Purification: Achieve enantiomeric resolution on a reversed-phase column.

DOT Script for the General Synthesis of Dansyl-Amino Acids

References

Safety and Handling of Dansyllysine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Dansyllysine is a fluorescent derivative of the amino acid lysine. It is widely utilized as a probe in biochemical and cellular studies due to its sensitivity to the polarity of its environment.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1101-84-4[1] |

| Molecular Formula | C18H25N3O4S[1] |

| Molecular Weight | 379.47 g/mol [1] |

| Appearance | Typically a yellow crystalline powder. |

| Storage Temperature | -20°C[1] |

Hazard Identification and Precautionary Measures

While a specific hazard classification for this compound is not definitively established, it is prudent to handle it with the care afforded to all research chemicals of unknown toxicity. Based on the data for the related compound, Dansyl chloride, which is classified as corrosive and harmful if swallowed, a cautious approach is warranted.[2][3]

Potential Hazards:

-

May cause skin, eye, and respiratory tract irritation upon contact or inhalation.

-

The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Quantitative Toxicity Data

Specific, experimentally derived quantitative toxicity data for this compound is limited. A predicted acute toxicity value is available, but should be interpreted with caution.

| Test | Species | Route | Value | Source |

| LD50 (Predicted) | Rat | Not Specified | 2.3401 mol/kg | admetSAR |

Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation.[5][6]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[7][8][9][10][11][12]

-

Avoid the formation of dust when handling the solid compound.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[1][13]

-

The recommended storage temperature is -20°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

-

Segregate from other chemicals by hazard class.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area gently with soap and water.[14][17] If irritation persists, seek medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[18]

-

Do not dispose of down the drain or in regular trash.

-

Waste material should be collected in a designated, labeled, and sealed container for hazardous waste.

-

Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.[18]

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent label. Researchers should optimize these protocols for their specific applications.

General Protocol for Fluorescent Labeling of Cells

This protocol provides a basic framework for staining cells with this compound to visualize cellular membranes. This compound is known to preferentially stain cholesterol-free membrane domains.[19]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cells of interest

-

Fluorescence microscope

Procedure:

-

Prepare a this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a concentrated stock solution.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Labeling: a. Wash the cells twice with PBS. b. Dilute the this compound stock solution in cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically. c. Incubate the cells with the this compound-containing solution for a specific period (e.g., 30 minutes to 2 hours) at 37°C.[20]

-

Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound dye.

-

Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the dansyl fluorophore (typically excitation around 340 nm and emission around 520 nm).

Conceptual Workflow for Cellular Uptake Studies

This workflow outlines the key steps in assessing the cellular uptake of this compound or this compound-labeled compounds.

Caption: Workflow for a cellular uptake experiment using this compound.

Logical Relationship for Safe Chemical Handling

The following diagram illustrates the logical steps for ensuring the safe handling of a powdered chemical like this compound in a research laboratory.

Caption: Logical workflow for the safe handling of powdered chemicals.

References

- 1. This compound|lookchem [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 7. nationallaboratorysales.com [nationallaboratorysales.com]

- 8. athome.medline.com [athome.medline.com]

- 9. mallory.com [mallory.com]

- 10. Personal Protection & Safety Equipment | Amerisan LLC [amerisan.com]

- 11. PPE, Personal Protective Equipment | Ergodyne [ergodyne.com]

- 12. Shop PPE - Personal Protective Equipment | J.J. Keller [jjkeller.com]

- 13. apolloscientific.co.uk [apolloscientific.co.uk]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. poison.org [poison.org]

- 16. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 17. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 19. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Dansyllysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, and more commonly its reactive precursor Dansyl chloride, is a fluorescent probe widely used for the covalent labeling of proteins. This technique is instrumental in studying protein structure, function, and dynamics. Dansyl chloride reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein to form stable, fluorescent sulfonamide adducts.[1][2] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making it a valuable tool for probing conformational changes and binding interactions.[2] These application notes provide a detailed protocol for the labeling of proteins using Dansyl chloride, including methods for purification and quantification of the labeled conjugate.

Principle of Dansylation

The labeling reaction, known as dansylation, involves the nucleophilic attack of a deprotonated primary amine on the sulfonyl chloride of the Dansyl chloride molecule. This reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9.5-10.0) where the amino groups are more nucleophilic.[2] Dansyl chloride itself is minimally fluorescent, but upon covalent attachment to a protein, the resulting dansyl-protein conjugate exhibits strong blue-green fluorescence when excited with ultraviolet light.[2]

Data Presentation

The efficiency of protein labeling with Dansyl chloride is influenced by several factors, including pH, reaction time, and the molar ratio of dye to protein. The following table summarizes the labeling of Myoglobin with Dansyl chloride under different conditions, as determined by mass spectrometry.[3]

| Protein | pH | Reaction Time (minutes) | Number of Dansyl Labels Incorporated |

| Myoglobin | 6.0 | 5 | 0-2 |

| Myoglobin | 6.0 | 15 | 0-2 |

| Myoglobin | 6.0 | 30 | 0-2 |

| Myoglobin | 7.0 | 5 | 1-2 |

| Myoglobin | 7.0 | 15 | 1-3 |

| Myoglobin | 7.0 | 30 | 1-3 |

| Myoglobin | 9.5 | 5 | 1-5 |

| Myoglobin | 9.5 | 15 | 2-5 |

| Myoglobin | 9.5 | 30 | 2-5 |

Experimental Protocols

Preparation of Reagents

a. Dansyl Chloride Stock Solution (50 mM):

-

Caution: Dansyl chloride is sensitive to moisture and light. Handle in a fume hood and protect from light.

-

Dissolve 13.5 mg of Dansyl chloride (MW: 269.75 g/mol ) in 1.0 mL of anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF).[4]

-

Vortex until fully dissolved. The solution will appear slightly opaque.[4]

-

Prepare this solution fresh for each labeling experiment. Do not store Dansyl chloride in DMSO as it is unstable in this solvent.[5]

b. Labeling Buffer (100 mM Carbonate-Bicarbonate, pH 9.8):

-

Dissolve 840 mg of sodium bicarbonate (NaHCO₃) and 1.06 g of sodium carbonate (Na₂CO₃) in 90 mL of deionized water.

-

Adjust the pH to 9.8 with 1 M HCl or 1 M NaOH if necessary.

-

Bring the final volume to 100 mL with deionized water.

-

Filter through a 0.22 µm filter and store at 4°C.[4]

c. Protein Solution:

-

Dissolve the protein of interest in the Labeling Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for labeling.[5]

Protein Labeling Procedure

-

To your protein solution, add the Dansyl chloride stock solution to achieve a desired molar excess of the dye. A 100-fold molar excess is a common starting point.[6]

-

Incubate the reaction mixture for 1 hour at room temperature or for 45 minutes at 75°C, protected from light.[4][6] The optimal incubation time and temperature may need to be determined empirically for each protein.

-

To quench the reaction, add a final concentration of 10% (v/v) ammonium (B1175870) hydroxide (B78521) and incubate for an additional 5 minutes at room temperature.[4]

Purification of the Labeled Protein (Size-Exclusion Chromatography)

This protocol is designed to separate the Dansyl-labeled protein from unreacted Dansyl chloride and its hydrolysis product, dansyl sulfonic acid.

-

Column Equilibration:

-

Select a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate exclusion limit for your protein.

-

Equilibrate the column with at least 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).[7]

-

-

Sample Loading:

-

Apply the quenched reaction mixture to the top of the equilibrated column. Allow the sample to enter the column bed completely.[7]

-

-

Elution:

-

Begin eluting the sample with the equilibration buffer.[7]

-

The Dansyl-labeled protein, being larger, will elute first from the column. The smaller, unreacted Dansyl chloride and its byproducts will be retained longer.

-

Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~330 nm (for the dansyl group). The first colored peak to elute will be the labeled protein.

-

Quantification of Labeling

a. Determine Protein Concentration:

The concentration of the labeled protein can be determined spectrophotometrically using the following formula, which corrects for the absorbance of the dansyl group at 280 nm:[8]

Protein Concentration (M) = [A₂₈₀ - (A₃₃₀ x CF)] / ε_protein

Where:

-

A₂₈₀ is the absorbance of the labeled protein at 280 nm.

-

A₃₃₀ is the absorbance of the labeled protein at the absorbance maximum of the dansyl group (~330 nm).

-

CF is the correction factor (A₂₈₀ of free dye / A₃₃₀ of free dye). For Dansyl chloride, this is approximately 0.30.[8]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

b. Calculate the Degree of Labeling (DOL):

The DOL represents the average number of dye molecules conjugated to each protein molecule.

DOL = A₃₃₀ / (ε_dye x Protein Concentration (M))

Where:

-

A₃₃₀ is the absorbance of the labeled protein at ~330 nm.

-

ε_dye is the molar extinction coefficient of Dansyl chloride at ~330 nm (approximately 4,300 M⁻¹cm⁻¹ in methanol, but this can vary with the solvent).[9]

-

Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

Visualizations

Caption: Experimental workflow for labeling proteins with Dansyl chloride.

Caption: Simplified reaction mechanism of protein dansylation.

References

- 1. Protein Level Quantification Across Fluorescence-based Platforms [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]

Application Note: N-Terminal Amino Acid Analysis Using the Dansyl Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise identification of the N-terminal amino acid of a protein or peptide is a critical step in protein characterization, quality control of biopharmaceuticals, and drug development. The dansyl method offers a highly sensitive and reliable technique for this purpose. It is important to clarify that the reagent used for this analysis is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The term "Dansyllysine" refers to the specific fluorescent product formed when Dansyl chloride reacts with the amino acid lysine.[1]

The core principle of this method involves the reaction of Dansyl chloride with the primary amino group of the N-terminal amino acid of a peptide or protein under alkaline conditions.[2] This reaction forms a stable, fluorescent dansyl-peptide adduct. Subsequent acid hydrolysis cleaves all peptide bonds, but the bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[2][3] The resulting fluorescently labeled N-terminal dansyl-amino acid can then be identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][4] The high fluorescence of the dansyl group allows for detection at very low concentrations, making it an extremely sensitive method.[1][3]

Key applications for this technique include:

-

Protein Identification and Characterization: Confirming the N-terminal residue is a fundamental step in verifying a protein's primary structure.[2]

-

Quality Control of Recombinant Proteins: Ensuring the integrity of the N-terminus is crucial for the batch-to-batch consistency and biological activity of therapeutic proteins.[2]

-

Peptide Sequencing: The dansyl method can be used in conjunction with Edman degradation for manual peptide sequencing, offering a highly sensitive way to identify the cleaved amino acid at each step.[3]

Experimental and Logical Workflows

The overall workflow for N-terminal amino acid identification using Dansyl chloride is a multi-step process involving derivatization, hydrolysis, and chromatographic analysis. The choice between the Dansyl method and other techniques like Edman degradation depends on the specific analytical goal.

Caption: Experimental workflow for N-terminal amino acid identification.

Caption: Decision tree for selecting an N-terminal analysis method.

Detailed Experimental Protocols

Protocol 1: Dansylation of Protein or Peptide

This protocol details the labeling of the N-terminal amino acid with Dansyl chloride.

Materials:

-

Protein or Peptide Sample

-

Dansyl chloride solution (2.5 mg/mL in acetone)

-

0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

-

Acetone

-

Micro-reaction vials

Procedure:

-

Dissolve the protein or peptide sample (5-10 nmoles for quantitative analysis) in 20 µL of 0.2 M sodium bicarbonate buffer in a micro-reaction vial.[2]

-

Add 20 µL of the Dansyl chloride solution to the sample.[2]

-

Vortex briefly to mix.

-

Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.[2]

-

After incubation, evaporate the solvent completely under a vacuum (e.g., using a SpeedVac).

Protocol 2: Acid Hydrolysis of Dansylated Peptide

This protocol cleaves the peptide bonds to release the Dansyl-labeled N-terminal amino acid.

Materials:

-

Dried Dansyl-peptide from Protocol 1

-

6 M Hydrochloric acid (HCl)

-

Vacuum sealing equipment

-

Heating block or oven at 110°C

Procedure:

-

Add 50-100 µL of 6 M HCl to the dried residue.[2]

-

Seal the vial under vacuum to prevent oxidation.

-

Hydrolyze the peptide at 110°C. A hydrolysis time of 4 hours is sufficient for most dansyl-amino acids. However, for the release of dansyl-valine, -leucine, or -isoleucine, 18 hours may be required.[[“]]

-

After hydrolysis, allow the vial to cool to room temperature and open it carefully.

-

Evaporate the HCl completely under a vacuum.

-

Dissolve the dried residue in a suitable solvent (e.g., 50% ethanol (B145695) or HPLC mobile phase A) for chromatographic analysis.[2]

Protocol 3: HPLC Analysis of Dansyl-Amino Acids

This protocol outlines the separation and identification of the fluorescently labeled N-terminal amino acid.

Instrumentation & Reagents:

-

HPLC system with a gradient pump and a fluorescence detector.[6]

-

Reverse-phase C18 column (e.g., 150 mm x 3.2 mm, 5 µm particle size).[7]

-

Mobile Phase A: 5% Acetonitrile in water with 0.1% Phosphoric Acid.

-

Mobile Phase B: 90% Acetonitrile in water with 0.1% Phosphoric Acid.

-

Standard mixture of all 20 dansylated amino acids.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 90% A, 10% B).

-

Inject the dissolved dansyl-amino acid sample from Protocol 2.

-

Run the gradient elution program to separate the dansylated amino acids.

-

Monitor the column eluent with the fluorescence detector.

-

Identify the N-terminal dansyl-amino acid by comparing its retention time to that of the known standards. It is essential to run a standard mixture to establish the exact retention times for your specific experimental setup.[2]

Quantitative Data and Method Comparison

The following tables provide sample parameters for HPLC analysis and a comparison with the Edman degradation method.

Table 1: Example HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 90 | 10 | 0.8 |

| 5 | 90 | 10 | 0.8 |

| 35 | 30 | 70 | 0.8 |

| 40 | 10 | 90 | 0.8 |

| 45 | 90 | 10 | 0.8 |

Table 2: Fluorescence Detection Parameters

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Wavelength | 335 |

| Emission Wavelength | 522 |

Source: Based on typical values for dansyl-amino acids.[6]

Table 3: Comparison of N-Terminal Analysis Methods

| Feature | Dansyl Chloride Method | Edman Degradation |

|---|---|---|

| Principle | Fluorescent labeling of the N-terminus, followed by total hydrolysis and identification of the single labeled amino acid.[2] | Stepwise chemical degradation of the N-terminal amino acid, which is then identified in each cycle.[8] |

| Information Provided | Identity of the N-terminal amino acid only. | N-terminal sequence of the peptide/protein. |

| Sensitivity | Very high (low picomole to femtomole range).[1] | High (low picomole range). |

| Throughput | Can be adapted for higher throughput with an HPLC autosampler.[2] | Generally lower throughput, especially for manual sequencing.[2] |

| Key Advantage | High sensitivity and cost-effectiveness for confirming N-terminal identity.[9] | Provides sequential data.[8] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. scribd.com [scribd.com]

- 7. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 8. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Application of Dansyllysine in Fluorescence Microscopy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, a fluorescent derivative of the amino acid lysine, serves as a versatile probe in fluorescence microscopy. Its utility stems from the environmentally sensitive fluorescence of the dansyl group. The fluorescence emission intensity and wavelength maximum of this compound are highly dependent on the polarity of its local microenvironment. In aqueous, polar environments, its fluorescence is relatively weak. However, upon binding to hydrophobic sites, such as those found in proteins or lipid membranes, it exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum. This solvatochromic property makes this compound a powerful tool for investigating cellular structures, protein-ligand interactions, and cell viability.

Physicochemical and Spectroscopic Properties

The functionality of this compound as a fluorescent probe is dictated by its spectroscopic properties. These properties, particularly the fluorescence quantum yield and emission maximum, are heavily influenced by the solvent environment.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₅N₃O₄S | |

| Molecular Weight | 383.47 g/mol | |

| Excitation Maximum (λex) | ~335 - 340 nm | [1] |

| Emission Maximum (λem) | ~450 - 580 nm (solvent dependent) | [2] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ (for Dansyl group) | |

| Fluorescence Quantum Yield (Φf) | Varies significantly with solvent polarity | [3] |

| Fluorescence Lifetime (τ) | Varies with solvent environment | [4] |

Application 1: Visualization of Cellular Membranes and Lipid Domains

This compound's lipophilic nature allows it to readily partition into cellular membranes. Its fluorescence is significantly enhanced in the hydrophobic environment of the lipid bilayer compared to the aqueous cytoplasm.[5] This property makes it an excellent stain for visualizing cell membranes. Furthermore, this compound has been shown to preferentially accumulate in cholesterol-depleted regions of membranes, making it a valuable tool for studying lipid domains and membrane heterogeneity.[1][5]

Quantitative Data: Environmental Sensitivity of this compound Fluorescence

| Environment | Fluorescence Change | Reference(s) |

| Water | Low fluorescence quantum yield | |

| Phosphatidylcholine (PC) membranes | At least 50-fold enhancement in fluorescence intensity | [1][5] |

| Membranes with low cholesterol content (Xch ≤ 0.3) | Stained by aqueous solutions of this compound | [1][5] |

| Membranes with high cholesterol content (Xch ≥ 0.4) | Not stained by aqueous solutions of this compound | [1][5] |

Experimental Protocol: Staining of Cellular Membranes with this compound

This protocol describes the staining of live or fixed cells with this compound for visualization of cellular membranes by fluorescence microscopy.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Coverslips or imaging-bottom dishes

-

Formaldehyde (B43269) (for fixed cell staining)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure for Live Cell Staining:

-

Cell Culture: Plate cells on coverslips or imaging-bottom dishes and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~340 nm and collect the emission between 450-550 nm.

Procedure for Fixed Cell Staining:

-

Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the fixed cells with this compound working solution (5-20 µM in PBS) for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells as described for live-cell imaging.

Experimental Workflow: Membrane Staining

Application 2: Protein-Ligand Binding Studies using Fluorescence Polarization

The increase in fluorescence polarization of this compound upon binding to a larger molecule, such as a protein, provides a robust method for quantifying protein-ligand interactions.[6] In solution, the small this compound molecule rotates rapidly, resulting in low fluorescence polarization. When bound to a much larger protein, its rotation is significantly slowed, leading to a higher degree of fluorescence polarization. This change can be used to determine binding affinities (Kd).

Quantitative Data: Binding Affinities of Dansylated Ligands

| Dansylated Ligand | Binding Site on HSA | Dissociation Constant (Kd) | Reference(s) |

| Dansyl-l-asparagine | Drug Site 1 | ~ µM range | |

| Dansyl-l-phenylalanine | Drug Site 2 | ~ µM range | |

| Dansyl-l-sarcosine | Drug Site 2 | ~ µM range |

Experimental Protocol: Fluorescence Polarization Assay for Protein-Ligand Binding

This protocol outlines a method to determine the binding affinity of a protein to this compound using fluorescence polarization.

Materials:

-

Purified protein of interest

-

This compound stock solution (1 mM in DMSO)

-

Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

-

Black, non-binding microplates (e.g., 96- or 384-well)

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Determination of Optimal this compound Concentration:

-

Prepare a serial dilution of this compound in the assay buffer (e.g., from 1 µM to 1 nM).

-

Measure the fluorescence intensity and polarization of each concentration.

-

Select the lowest concentration of this compound that provides a stable and robust fluorescence signal (typically at least 3-fold above the buffer background). This concentration should ideally be well below the expected dissociation constant (Kd).

-

-

Binding Assay:

-

To each well of the microplate, add a fixed concentration of this compound (determined in the previous step).

-

Add increasing concentrations of the protein to the wells.

-

Include control wells with only this compound in buffer (for minimum polarization) and wells with this compound and the highest concentration of protein (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes; this may need optimization).

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

-

Plot the change in fluorescence polarization as a function of the protein concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Experimental Workflow: Fluorescence Polarization Assay

Application 3: Assessment of Cell Viability and Apoptosis by Flow Cytometry

This compound can be used as a viability dye in flow cytometry. Live cells with intact membranes exclude the dye, while cells with compromised membranes, a hallmark of late apoptosis and necrosis, will take it up and exhibit increased fluorescence. When used in conjunction with a marker for early apoptosis, such as Annexin V, this compound can help to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.[7][8][9]

Quantitative Data: Flow Cytometry Analysis of Apoptosis

The following table illustrates the expected staining patterns in a dual-staining experiment with Annexin V-FITC and this compound.

| Cell Population | Annexin V-FITC Staining | This compound Staining |

| Live Cells | Negative | Negative |

| Early Apoptotic Cells | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

Experimental Protocol: Apoptosis Assay using this compound and Annexin V

This protocol describes a method for the quantitative analysis of apoptosis using dual staining with Annexin V-FITC and this compound, followed by flow cytometry.

Materials:

-

Cells to be analyzed

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Binding Buffer)

-

This compound stock solution (1 mM in DMSO)

-

Propidium Iodide (PI) or 7-AAD (as a standard viability dye for comparison, optional)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in your cell population using the desired method. Include a negative control (untreated cells).

-

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them once with cold PBS.

-